A1899

Potassium Channel Pharmacology TASK-1 Selectivity Respiratory Control

Select A1899 for unambiguous differentiation of TASK-1 vs. TASK-3 in cardiorespiratory and cancer studies. With 10-fold selectivity for TASK-1 (IC50 7 nM) over TASK-3 (IC50 70 nM), it is the essential tool for dissecting distinct subunit functions. Unique pore binding site validates structure-function analyses; preferred over alternatives for preclinical respiratory depression reversal research.

Molecular Formula C30H26F2N2O3
Molecular Weight 500.5 g/mol
CAS No. 498577-46-1
Cat. No. B1664714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA1899
CAS498577-46-1
SynonymsA1899;  A-1899;  A 1899;  S20951;  S-20951;  S 20951; 
Molecular FormulaC30H26F2N2O3
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCC4=C(C=C(C=C4)F)F
InChIInChI=1S/C30H26F2N2O3/c1-37-24-14-10-20(11-15-24)16-29(35)33-18-21-6-2-3-7-25(21)26-8-4-5-9-27(26)30(36)34-19-22-12-13-23(31)17-28(22)32/h2-15,17H,16,18-19H2,1H3,(H,33,35)(H,34,36)
InChIKeyIXKPEYHRIVQTCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A1899 (CAS 498577-46-1): A Highly Potent and Selective TASK-1/TASK-3 K2P Channel Blocker for Respiratory and Ion Channel Research


A1899 is a small molecule antagonist of the two-pore domain potassium (K2P) channels TASK-1 (KCNK3, K2P3.1) and TASK-3 (KCNK9, K2P9.1), with a chemical structure based on a biphenyl carboxamide scaffold [1]. It is primarily utilized as a pharmacological tool to dissect the roles of these background potassium conductances in cellular excitability, notably in cardiorespiratory control and cancer biology. The compound is available from commercial suppliers with high purity (≥97% by HPLC) .

Why Substituting A1899 with Other TASK Channel Blockers Compromises Experimental Reproducibility


In-class substitution of TASK channel inhibitors is not scientifically valid due to profound differences in isoform selectivity and binding modes. Compounds like PKTHPP, A293, ML365, and doxapram, while all interacting with TASK-1 and/or TASK-3, exhibit distinct and often opposite selectivity profiles (e.g., PKTHPP is TASK-3 selective, A1899 is TASK-1 selective) . Furthermore, they bind to distinct molecular determinants within the channel pore, as demonstrated by mutagenesis studies: A1899's binding site involves residues in the pore signature sequence and side fenestrations, which are distinct from the binding pocket for A293 [1] [2]. Consequently, using an alternative blocker will target a different population of channel subunits and modulate cellular function via a unique, non-equivalent pharmacological mechanism, invalidating any direct cross-comparison of results.

Quantitative Differentiation of A1899 from Key TASK Channel Modulators


Unmatched Potency and TASK-1 Selectivity Profile Compared to PKTHPP

A1899 is a highly potent TASK-1 selective inhibitor (IC50 = 7 nM in CHO cells), whereas PKTHPP displays preferential inhibition of TASK-3 (IC50 = 35 nM) with significantly lower potency against TASK-1 (IC50 = 300 nM) . This represents a >40-fold difference in TASK-1 potency. In a head-to-head functional study in rat type-1 carotid body cells, at an identical concentration of 400 nM, PKTHPP inhibited native TASK channel activity by up to 90%, while A1899 inhibited activity by only 35% [1]. This functional divergence is consistent with the molecular selectivity profiles and highlights that A1899 is the superior choice for experiments requiring selective pharmacological interrogation of TASK-1 over TASK-3.

Potassium Channel Pharmacology TASK-1 Selectivity Respiratory Control

Distinct Binding Site in TASK-1 Channel Pore Confers Unique Pharmacological Fingerprint vs. A293 (AVE1231)

Mutagenesis studies reveal that A1899 and A293 (AVE1231) inhibit TASK-1 by binding to different structural determinants. A293-mediated inhibition requires residues Q126 in the M2 segment and L239/N240 in the M4 segment [1]. In contrast, inhibition by A1899 critically depends on residues within the pore signature sequence (P1/P2 regions) and the late M4 segment, which form part of the side fenestrations of the channel [2]. This differential binding site maps to distinct structural features of the TASK-1 pore, meaning that the two compounds, despite both inhibiting TASK-1, do so through non-equivalent molecular interactions. This also implies that mutations affecting channel structure could differentially impact their respective potencies.

Binding Site Pharmacology Mutagenesis Antiarrhythmic Research

Superior TASK-3 Potency Compared to Doxapram in Rat Ortholog Assays

In a comparative study of rat TASK-3 channel function, A1899 inhibited the channel with an IC50 of 1.6 μM (95% CI: 0.8-3.3 μM). In the same experimental system, the clinically used respiratory stimulant doxapram was substantially less potent, exhibiting an IC50 of 22 μM (95% CI: 18-28 μM) [1]. This represents a >13-fold difference in potency at the rat TASK-3 ortholog. While both compounds stimulate breathing in vivo, the higher potency of A1899 at the molecular target suggests it can achieve functional channel blockade at lower concentrations, potentially offering a wider therapeutic window or reduced off-target effects in preclinical respiratory studies.

Rat TASK-3 Pharmacology Breathing Stimulants Preclinical Respiratory Models

Broad Selectivity Profile Over Other K2P and Kv Channels

A1899 displays high selectivity for its primary targets (TASK-1 and TASK-3) over a broad panel of other potassium channels. It exhibits IC50 values of 0.9 μM for K2P18.1 (TRESK) and >2 μM for all other channels tested, including K2P2.1 (TREK1; 23.8 μM), K2P10.1 (TREK2; 8.4 μM), K2P4.1 (TRAAK; >20 μM), K2P5.1 (TASK-2; 12 μM), K2P17.1 (TASK-4; 8.1 μM), and Kv1.1 (2.7 μM) . This comprehensive selectivity profile, defined across a panel of related K2P and voltage-gated channels, confirms that A1899 is a highly selective pharmacological tool, minimizing confounding effects from cross-reactivity with other background or voltage-dependent potassium conductances at concentrations sufficient to fully inhibit TASK-1.

Selectivity Profiling Potassium Channel Panel Off-Target Pharmacology

Validated Research Applications for A1899 Based on Quantitative Evidence


Pharmacological Dissection of TASK-1 vs. TASK-3 Contributions in Native Tissues

A1899's 10-fold selectivity for TASK-1 (IC50 = 7 nM) over TASK-3 (IC50 = 70 nM) makes it the reagent of choice for experiments designed to differentiate the functional roles of these two closely related subunits. Its use in parallel with a TASK-3 selective probe like PKTHPP (TASK-1 IC50 = 300 nM) allows for unambiguous assignment of physiological roles to specific channel subtypes . For example, in carotid body type-1 cells, the differential effects of A1899 (35% inhibition at 400 nM) vs. PKTHPP (~90% inhibition at 400 nM) on native TASK currents directly reflect the distinct subunit composition of the channel population [1].

In Vivo Studies of Respiratory Control and Anesthesia Reversal in Rodent Models

A1899 has been validated as an effective breathing stimulant in vivo in isoflurane-anesthetized rats and in freely behaving rats where microperfusion into the hypoglossal motor nucleus (HMN) increased phasic tongue motor activity during wakefulness [2]. Its potency at rat TASK-3 (IC50 = 1.6 μM) is >13-fold greater than the clinical stimulant doxapram (IC50 = 22 μM) [3], making it a preferred tool for preclinical studies of respiratory depression, obstructive sleep apnea pharmacotherapy, and the reversal of anesthetic-induced respiratory suppression.

Structure-Function Studies of TASK-1 Channel Pore and Side Fenestrations

The well-defined and unique binding site of A1899 within the TASK-1 channel pore—specifically involving residues in the P1/P2 signature sequence and side fenestrations—establishes it as a critical molecular probe for structure-function analyses [4]. Its use in alanine-scanning mutagenesis screens has already been instrumental in defining the architecture of the open pore [5]. Researchers investigating channel gating, drug access pathways, or designing novel K2P modulators should select A1899 as a reference ligand due to the wealth of existing structural data defining its interaction with TASK-1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for A1899

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.